molecular formula C11H8ClF3N2S B2643138 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 923732-22-3

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No.: B2643138
CAS No.: 923732-22-3
M. Wt: 292.7
InChI Key: WVNFYZJWHGLXCF-UHFFFAOYSA-N
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Description

The compound “5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Attached to this ring is a phenyl group (a six-membered carbon ring) with a chlorine atom and a trifluoromethyl group attached .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

A compound structurally related to 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine has been utilized in various synthesis and organic chemistry applications, illustrating the versatility of thiazole derivatives. For instance, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, incorporating similar thiazole moieties, demonstrated significant antimicrobial and cytotoxic activities (Noolvi et al., 2014). Additionally, derivatives synthesized from 4-methylthiazole through direct C–H arylations and Buchwald–Hartwig aminations showcased intriguing photophysical properties, indicating potential applications in optoelectronic devices (Murai et al., 2017).

Molecular and Electronic Structure Investigation

The detailed study of molecular and electronic structures of thiazol-2-amine derivatives revealed insights into their conformational flexibility and potential electronic applications. For example, an experimental and theoretical investigation on 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine provided valuable data on its geometry, vibrational frequencies, and molecular orbitals (Özdemir et al., 2009).

Antimicrobial and Anticancer Activities

Several studies have highlighted the potential of thiazole derivatives as antimicrobial and anticancer agents. For instance, the synthesis of thiazole clubbed pyrazole derivatives demonstrated their ability to induce apoptosis in test cells, along with notable anti-infective properties (Bansal et al., 2020). Another study focused on 1,3,4-thiadiazole derivatives showed significant antitumor and antitubercular activities, underlining the therapeutic potential of thiazole-based compounds (Sekhar et al., 2019).

Properties

IUPAC Name

5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2S/c12-9-2-1-6(4-8(9)11(13,14)15)3-7-5-17-10(16)18-7/h1-2,4-5H,3H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNFYZJWHGLXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923732-22-3
Record name 5-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine
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